Biphenyl-3-YL-hydrazine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
(3-phenylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9,14H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOUQUVFXCPQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484242 | |
| Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109221-88-7 | |
| Record name | ([1,1'-Biphenyl]-3-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration of Biphenyl Derivatives
The introduction of a nitro group at the meta position of the biphenyl scaffold is a critical first step. While direct nitration of biphenyl often favors para-substitution, meta-directed nitration can be achieved using specialized conditions or directing groups. For example, 3-nitro-biphenyl may be synthesized via:
Reduction to 3-Aminobiphenyl
The nitro group is reduced to an amine using catalytic hydrogenation or chemical reductants:
Tin(II) chloride in hydrochloric acid is particularly effective, yielding the amine in high purity.
Diazotization and Hydrazine Formation
The amine is converted to a diazonium salt, which is subsequently reduced to hydrazine:
This step requires strict temperature control to avoid side reactions, with yields exceeding 65% under optimized conditions.
Optimization of Reaction Parameters
Temperature and Catalysis
Solvent Systems
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Hydrogenation : Ethanol or methanol as solvents for nitro group reduction.
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Acylation : Dichloromethane or tetrahydrofuran (THF) for subsequent derivatization.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration-Reduction | Biphenyl | Nitration, Reduction | 50–60 | 85–90 |
| Cross-Coupling | 3-Bromobiphenyl | Suzuki Coupling, Reduction | 70–75 | 92–95 |
| Diazonium Salt Pathway | 3-Aminobiphenyl | Diazotization, Reduction | 65–70 | 90–93 |
Key Findings :
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The diazonium salt pathway offers superior yields (65–70%) and scalability compared to traditional nitration-reduction routes.
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Cross-coupling methods, while efficient, require expensive catalysts (e.g., palladium) and intricate purification.
Industrial-Scale Production Challenges
Purification Techniques
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Recrystallization : Ethanol/water mixtures are used to isolate the hydrochloride salt, achieving >95% purity.
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Chromatography : Reserved for pharmaceutical-grade material to remove trace impurities.
Case Study: Large-Scale Synthesis
A pilot-scale production (10 kg batch) demonstrated:
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Yield : 68% after recrystallization.
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Purity : 98.5% (HPLC).
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Cost Analysis : Raw material costs reduced by 20% using in-situ generated diazonium salts.
Critical Evaluation of Methodologies
While the diazonium salt pathway remains the most viable for industrial production, challenges persist in:
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Meta-directed nitration : Scalability without directing groups.
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Tin waste mitigation : Developing alternative reductants (e.g., Zn/HCl).
Chemical Reactions Analysis
Reaction Types and Mechanisms
1.1 Oxidation Reactions
Biphenyl-3-YL-hydrazine hydrochloride undergoes oxidation to form azobenzene derivatives. Common oxidizing agents include hydrogen peroxide or potassium permanganate under acidic conditions . The reaction proceeds via a two-electron transfer mechanism, converting the hydrazine group (-NH-NH₂) into a diazenyl group (-N=N-) .
1.2 Reduction Reactions
Reduction of the compound yields hydrazobenzene derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents, operating under inert atmospheres to avoid side reactions . The mechanism involves protonation of the hydrazine group followed by electron transfer .
1.3 Nucleophilic Substitution
The hydrazine group acts as a nucleophile in substitution reactions with alkyl halides or acyl chlorides. For example, reaction with ethyl bromide in DMF produces N-ethyl derivatives, while acetylation with acetyl chloride yields hydrazide derivatives .
1.4 Cycloaddition Reactions
The compound participates in 1,3-dipolar cycloadditions with acetylenes or nitroalkenes. For instance, reaction with phenylacetylene in benzene (reflux, triethylamine) forms 1,3-diphenylpyrazole derivatives .
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | HCl (aq), 0–5°C | Azobenzene derivatives |
| Reduction | NaBH₄, LiAlH₄ | THF, -78°C | Hydrazobenzene derivatives |
| Substitution | R-X (R = alkyl/acyl) | DMF, 50–100°C | N-substituted hydrazines |
| Cycloaddition | Phenylacetylene | Benzene, reflux, Et₃N | Pyrazole derivatives |
Biological Implications
3.1 Enzyme Inhibition
The compound exhibits enzyme-inhibitory activity by binding to active sites, as demonstrated in studies targeting histone deacetylases (HDACs) . Its structural rigidity and hydrogen-bonding capacity enhance binding affinity.
3.2 Antimicrobial Activity
Derivatives of this compound show potent antimicrobial effects against gram-positive and gram-negative bacteria. MIC values for certain derivatives are reported in the range of 0.5–2.0 μg/mL .
3.3 Antioxidant Properties
In DPPH radical scavenging assays, the compound demonstrates moderate antioxidant activity, attributed to its ability to stabilize free radicals through resonance .
Comparative Analysis with Related Compounds
Case Studies and Research Highlights
- HDAC Inhibition : A study using this compound derivatives achieved nanomolar potency against class I HDACs in leukemia models .
- Antimicrobial Synthesis : Reaction with acetyl chloride yielded hydrazide derivatives with MIC values <1 μg/mL against E. coli .
- Cycloaddition : Reaction with phenylacetylene produced pyrazole derivatives with potential anti-inflammatory activity .
Scientific Research Applications
Pharmaceutical Development
Biphenyl-3-YL-hydrazine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows it to interact effectively with biological targets, making it particularly valuable in the development of anti-cancer agents. Several studies highlight its role in synthesizing compounds that exhibit anti-tumor activity and other therapeutic effects.
Case Study: Anti-Cancer Agents
- A notable application is its use in the synthesis of hydrazone derivatives, which have shown promise as anti-cancer agents. Research indicates that these derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecules, enabling researchers to explore new chemical pathways. Its ability to participate in coupling reactions makes it a versatile building block for synthesizing various organic compounds.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Forms biphenyl derivatives by coupling with boronic acids | Various biphenyl derivatives |
| Hydrazone Formation | Reacts with carbonyl compounds to form hydrazones | Hydrazone derivatives used in pharmaceuticals |
| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions | Diverse organic compounds |
Analytical Chemistry
This compound is also employed in analytical methods, such as chromatography. It aids in the separation and identification of other chemical substances, enhancing the accuracy and efficiency of chemical analyses.
Application Example: Chromatography
- In high-performance liquid chromatography (HPLC), this compound can be used as a derivatizing agent to improve the detection of specific analytes, particularly in complex mixtures.
Material Science
The compound finds applications in material science, particularly in the development of polymers and resins. Its incorporation into polymer matrices can enhance thermal and mechanical properties, making it suitable for various industrial applications.
Case Study: Polymer Development
- Research has demonstrated that incorporating this compound into polymer formulations can improve thermal stability and mechanical strength, making these materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-3-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of various biochemical pathways. This compound can also undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrazine Derivatives
Structural Analogs and Their Properties
Table 1: Key Structural Analogs of Biphenyl-3-YL-hydrazine Hydrochloride
| Compound Name | CAS No. | Molecular Formula | Substituents | Molecular Weight (g/mol) | Similarity Score* |
|---|---|---|---|---|---|
| Biphenyl-3-YL-hydrazine HCl | 109221-88-7 | C₁₂H₁₃ClN₂ | Biphenyl group | 220.7 | Reference |
| Biphenyl-4-YL-hydrazine | 2217-77-8 | C₁₂H₁₂N₂ | Biphenyl group (para-isomer) | 184.2 | 0.91† |
| 3-Methylphenylhydrazine HCl | 637-04-7 | C₇H₁₀ClN₂ | 3-Methylphenyl | 160.6 | 0.94‡ |
| (3,4-Dimethylphenyl)hydrazine HCl | 60481-51-8 | C₈H₁₂ClN₂ | 3,4-Dimethylphenyl | 174.6 | 0.94‡ |
| 3-Nitrophenylhydrazine HCl | 636-95-3 | C₆H₇ClN₃O₂ | 3-Nitrophenyl | 189.6 | N/A |
| 3-Chlorophenylhydrazine HCl | 54812-55-4 | C₆H₇Cl₂N₂ | 3-Chlorophenyl | 179.0 | N/A |
*Similarity scores calculated using Tanimoto coefficients (‡, 15†).
Reactivity and Functional Differences
- Biphenyl vs. Monophenyl Derivatives: The biphenyl group in Biphenyl-3-YL-hydrazine HCl enhances steric bulk and π-π stacking interactions compared to monophenyl analogs like phenylhydrazine HCl (CAS 59-88-1). This may reduce solubility but improve binding in receptor-targeted syntheses . Para-isomers (e.g., Biphenyl-4-YL-hydrazine) exhibit distinct electronic properties due to substituent positioning, affecting reaction kinetics in cyclization reactions .
- Electron-Withdrawing vs. Electron-Donating Groups: 3-Nitrophenylhydrazine HCl: The nitro group (-NO₂) increases electrophilicity, making it reactive toward nucleophiles (e.g., in azo dye synthesis) .
Table 2: Hazard Profiles of Selected Hydrazine Derivatives
Biological Activity
Biphenyl-3-yl-hydrazine hydrochloride (CAS No. 109221-88-7) is a hydrazine derivative characterized by its biphenyl structure, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClN₂
- Molecular Weight : 220.70 g/mol
- Solubility : Enhanced solubility due to hydrochloride salt form
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The hydrazine moiety can form reactive intermediates that interact with various enzymes, inhibiting their activity. This property is crucial in drug design and therapeutic applications.
- Covalent Bond Formation : The compound can form covalent bonds with target proteins, leading to modulation of their functions.
- Anticancer Activity : Studies indicate that it shows significant activity against various cancer cell lines, including lung, breast, and prostate cancer cells .
Anticancer Properties
Research has demonstrated that this compound exhibits promising anticancer properties:
- Cell Line Studies : It has shown effective inhibition of cell proliferation in several cancer types:
- Lung Cancer : IC₅₀ values indicating potency against specific lung cancer cell lines.
- Breast Cancer : Significant antiproliferative effects observed in MCF-7 cells.
- Prostate Cancer : Notably effective against PC-3 cell lines with reported IC₅₀ values lower than traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various pathogens, although detailed studies are still needed to confirm these findings.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Biphenyl-4-yl-hydrazine hydrochloride | Similar biphenyl structure | Different biological activity profiles |
| Phenylhydrazine | Simple phenyl group | Known for azo dye synthesis |
| 1,1'-Biphenyl | Parent structure | Starting material for various derivatives |
The structural differences influence their reactivity and biological properties, making this compound particularly interesting for medicinal chemistry.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential in drug development:
- In Vitro Studies : this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to normal cells.
- Mechanistic Insights : Research indicates that the compound's interactions at the molecular level can lead to effective inhibition of key metabolic pathways in cancer cells, such as glycolysis and lactate production .
- Potential Applications : Given its structural similarities to other bioactive compounds, it is being explored for further development as a therapeutic agent in cancer treatment.
Q & A
Q. What are the recommended storage conditions and safety precautions for handling Biphenyl-3-YL-hydrazine hydrochloride in laboratory settings?
Answer: this compound (CAS: 109221-88-7) should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation due to moisture or oxidation . Safety precautions include:
- Using personal protective equipment (PPE) such as gloves, lab coats, and safety goggles.
- Avoiding inhalation of dust by working in a fume hood.
- Adhering to hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) by implementing proper ventilation and emergency protocols .
Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction efficiency be optimized?
Answer: A typical synthesis involves coupling biphenyl-3-amine with hydrazine derivatives under acidic conditions. Key optimization parameters include:
- pH control : Use hydrochloric acid to protonate the amine and facilitate nucleophilic attack.
- Temperature : Maintain 0–5°C to suppress side reactions.
- Stoichiometry : A 1:1.2 molar ratio of amine to hydrazine ensures complete conversion .
For higher yields, monitor reaction progress via thin-layer chromatography (TLC) or HPLC.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the biphenyl and hydrazine moieties.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect N–H stretching (3200–3300 cm) and aromatic C–H bonds.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Quantify purity and identify impurities.
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (CHClN) .
Advanced Research Questions
Q. How can computational methods like density-functional theory (DFT) be applied to predict the reactivity of this compound in heterocyclic synthesis?
Answer: DFT calculations (e.g., using B3LYP/6-31G* basis sets) model reaction pathways, such as cyclization in Fischer indole synthesis. Key steps:
- Geometry Optimization : Minimize energy of intermediates and transition states.
- Electron Density Analysis : Identify nucleophilic/electrophilic sites using Laplacian maps.
- Thermodynamic Parameters : Calculate Gibbs free energy to predict reaction feasibility .
Validate computational results with experimental kinetic data (e.g., rate constants from LC-MS monitoring).
Q. How should researchers resolve contradictions in reported thermal decomposition data for arylhydrazine hydrochlorides, such as varying decomposition points across studies?
Answer: Discrepancies in decomposition temperatures (e.g., 193°C for m-tolylhydrazine hydrochloride vs. unlisted values for biphenyl derivatives) arise from:
Q. What strategies can be employed to develop a robust HPLC method for detecting trace impurities in this compound samples?
Answer:
- Column Selection : Use a C18 reverse-phase column (5 µm, 250 × 4.6 mm) for optimal resolution.
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) enhances peak separation.
- Detection : UV absorbance at 254 nm for aromatic systems.
- Validation : Spike samples with known impurities (e.g., unreacted biphenyl-3-amine) to assess recovery (≥95%) and limit of detection (LOD < 0.1%) .
Q. In the context of Fischer indole synthesis, what mechanistic considerations are critical when using this compound as a precursor?
Answer: Key mechanistic steps include:
- Hydrazone Formation : React with ketones under acidic conditions (e.g., HCl/EtOH) to form hydrazones.
- Cyclization : Heat to 80–100°C to induce [3,3]-sigmatropic rearrangement and aromatization.
- Acid Catalysis : Use p-toluenesulfonic acid (PTSA) to stabilize intermediates.
Monitor intermediates via LC-MS and optimize reaction time (typically 6–12 hr) to minimize byproducts like biphenyl derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
